molecular formula C11H20ClNO3 B3049027 tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate CAS No. 1909295-01-7

tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate

Cat. No.: B3049027
CAS No.: 1909295-01-7
M. Wt: 249.73
InChI Key: LOFMXZVMZREBOY-VIFPVBQESA-N
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Description

tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloroacetamido group, and a methyl group attached to a butanoate backbone. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate typically involves the following steps:

    Starting Material: The synthesis begins with the amino acid, (2S)-2-amino-3-methylbutanoic acid.

    Protection of the Amino Group: The amino group is protected using a tert-butyl ester to form tert-butyl (2S)-2-amino-3-methylbutanoate.

    Formation of Chloroacetamido Group: The protected amino acid is then reacted with chloroacetyl chloride in the presence of a base (such as triethylamine) to form the chloroacetamido derivative.

Industrial Production Methods

In an industrial setting, the production of This compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The chloroacetamido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Hydrolysis: Formation of (2S)-2-(2-chloroacetamido)-3-methylbutanoic acid.

    Reduction: Formation of (2S)-2-(2-aminoacetamido)-3-methylbutanoate.

Scientific Research Applications

tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition.

Comparison with Similar Compounds

tert-butyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: can be compared with other amino acid derivatives such as:

    tert-butyl (2S)-2-amino-3-methylbutanoate: Lacks the chloroacetamido group.

    tert-butyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate: Contains a bromoacetamido group instead of chloroacetamido.

    tert-butyl (2S)-2-(2-iodoacetamido)-3-methylbutanoate: Contains an iodoacetamido group.

The uniqueness of This compound lies in its specific functional groups, which confer distinct reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-chloroacetyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-7(2)9(13-8(14)6-12)10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFMXZVMZREBOY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210950
Record name L-Valine, N-(2-chloroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909295-01-7
Record name L-Valine, N-(2-chloroacetyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909295-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valine, N-(2-chloroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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